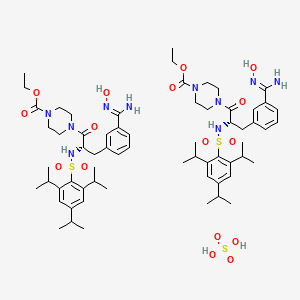
Sodium 5-nitropyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-nitropyridine-2-sulfinate is an organosulfur compound that has gained attention in recent years due to its versatile applications in organic synthesis and industrial processes. This compound is characterized by the presence of a nitro group at the 5-position and a sulfinate group at the 2-position of the pyridine ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in the field of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-nitropyridine-2-sulfinate typically involves the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid. This can be achieved using various oxidizing agents such as sodium periodate, potassium permanganate, or bleach in aqueous conditions . The reaction conditions are carefully controlled to ensure selective oxidation and high yield of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of eco-friendly oxidizing agents and solvents is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-nitropyridine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed:
Oxidation: 5-nitropyridine-2-sulfonic acid.
Reduction: 5-aminopyridine-2-sulfinate.
Substitution: Various alkyl and aryl derivatives.
Applications De Recherche Scientifique
Sodium 5-nitropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 5-nitropyridine-2-sulfinate involves its ability to donate sulfonyl groups in chemical reactions. The nitro group can undergo reduction to form reactive intermediates that participate in various pathways. The compound’s reactivity is influenced by the electronic effects of the nitro and sulfinate groups on the pyridine ring .
Comparaison Avec Des Composés Similaires
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 5-nitropyridine-2-sulfinate is unique due to the presence of both a nitro and a sulfinate group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. For instance, sodium nitrobenzenesulfinate lacks the pyridine ring, which limits its reactivity in certain contexts .
Propriétés
Formule moléculaire |
C5H3N2NaO4S |
|---|---|
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
sodium;5-nitropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)4-1-2-5(6-3-4)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clé InChI |
YHKLBNANHGOCSG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


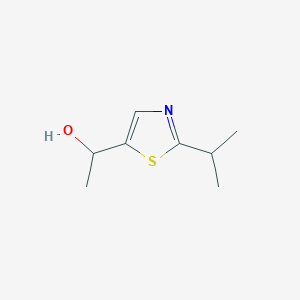
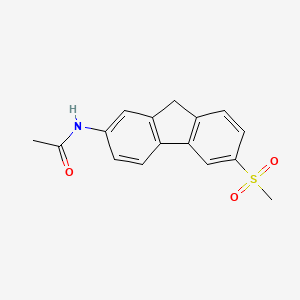

![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
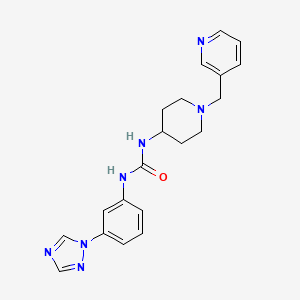

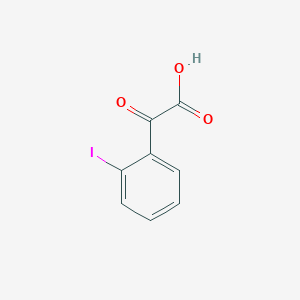
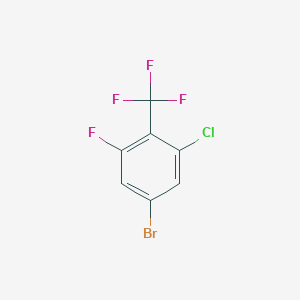

![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)
![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)

